Tert-butyl 4-amino-3-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-amino-3-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a tert-butyl group, an amino group, and an ethyl-substituted oxadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-3-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate typically involves multiple steps, starting with the formation of the piperidine ring followed by the introduction of the oxadiazole and tert-butyl groups. One common synthetic route involves the reaction of piperidine with ethyl chloroformate to form the corresponding carbamate, which is then further reacted with ethyl hydrazinoformate to introduce the oxadiazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effective production.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-amino-3-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The oxadiazole ring can be reduced to form a different heterocyclic structure.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of reduced heterocyclic compounds.
Substitution: Formation of compounds with different functional groups replacing the tert-butyl group.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-amino-3-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has potential biological applications, including its use as a precursor for the synthesis of bioactive molecules. Its structural features may allow it to interact with biological targets, making it useful in drug discovery and development.
Medicine: In the medical field, derivatives of this compound could be explored for their therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new drugs.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which tert-butyl 4-amino-3-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological context and the specific derivatives being studied.
Comparison with Similar Compounds
Piperidine derivatives
Oxadiazole derivatives
Compounds with tert-butyl groups
Uniqueness: Tert-butyl 4-amino-3-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate is unique due to its combination of functional groups and structural features
Properties
IUPAC Name |
tert-butyl 4-amino-3-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3/c1-5-11-16-12(21-17-11)9-8-18(7-6-10(9)15)13(19)20-14(2,3)4/h9-10H,5-8,15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMNFJOYBYGWRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2CN(CCC2N)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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